5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-5-10-25-17-8-7-15(12-19(17)29-13-22(2,3)21(25)27)24-20(26)16-11-14(23)6-9-18(16)28-4/h6-9,11-12H,5,10,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYGMAWIZTYUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide (CAS Number: 921525-60-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.9 g/mol. The structural features include a chloro substituent, a methoxybenzamide group, and a tetrahydrobenzo[b][1,4]oxazepine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921525-60-2 |
| Molecular Formula | C22H25ClN2O4 |
| Molecular Weight | 416.9 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound has been investigated across several studies focusing on various mechanisms:
- Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens. Its structural characteristics enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded significant findings:
- Anticancer Activity : A study reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), indicating potent anticancer activity .
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A key analogue is 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS: 921996-09-0), which differs in three critical aspects:
Functional Group : The benzamide moiety (-CONH₂) is replaced with a benzenesulfonamide (-SO₂NH₂), altering polarity and hydrogen-bonding capacity .
Substituents :
- The propyl group (C₃H₇) at position 5 is replaced with an ethyl group (C₂H₅).
- The 2-methoxy (-OCH₃) on the benzamide is replaced with a 2-methyl (-CH₃) on the benzenesulfonamide .
Molecular Weight : The sulfonamide analogue has a slightly higher molecular weight (422.9 g/mol ) due to the sulfur atom .
Comparative Data Table
Implications of Structural Differences
- Bioactivity : Benzamide derivatives are frequently associated with kinase inhibition or receptor modulation, while sulfonamides are linked to antibacterial or carbonic anhydrase inhibition .
- Lipophilicity: The ethyl group (vs. propyl) and methyl group (vs.
- Synthetic Complexity : The sulfonamide analogue’s synthesis may require additional steps for introducing the sulfur-containing group, as seen in modified synthetic routes for similar heterocycles .
Research Findings and Trends
Bioactivity Prediction :
- Benzo[b][1,4]oxazepin scaffolds are recognized for their versatility in drug discovery, particularly in central nervous system (CNS) and anti-inflammatory targets .
- The chlorine atom in both compounds may enhance binding to hydrophobic pockets in target proteins .
Lumping Strategy Relevance :
- Compounds with shared cores (e.g., benzo[b][1,4]oxazepin) but divergent substituents are often grouped in computational models to predict physicochemical behaviors, as their structural similarities suggest comparable reactivity or metabolism .
Gaps in Data :
- Neither compound has reported bioactivity data in public databases, highlighting the need for empirical studies. Tools like Hit Dexter 2.0 could prioritize such compounds for experimental validation by assessing their likelihood of being promiscuous binders or "dark chemical matter" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
